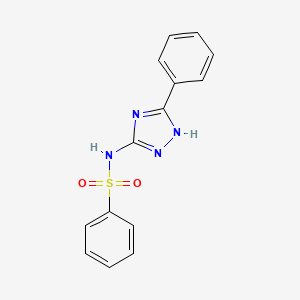

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Description

Properties

CAS No. |

21358-02-1 |

|---|---|

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H12N4O2S/c19-21(20,12-9-5-2-6-10-12)18-14-15-13(16-17-14)11-7-3-1-4-8-11/h1-10H,(H2,15,16,17,18) |

InChI Key |

LQDBHPKKYXVKMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

General Synthetic Strategy

The synthesis typically involves:

- Formation of the 1,2,4-triazole ring with a phenyl substituent at the 5-position.

- Introduction of the benzenesulfonamide group at the 3-position of the triazole.

- Use of sulfonyl chlorides or sulfonamide intermediates for sulfonamide bond formation.

- Purification steps to achieve high purity, often monitored by HPLC.

Specific Preparation Routes

Sulfonamide Formation via Acylation of Amino-Triazole Derivatives

A common approach involves acylation of an amino-substituted triazole with benzenesulfonyl chloride or related sulfonylating agents under basic conditions. For example, a crude amino-triazole intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine and a catalyst like DMAP in an aprotic solvent (e.g., THF or acetonitrile) at room temperature. The reaction proceeds with dropwise addition of the sulfonyl chloride, followed by stirring until completion as monitored by HPLC. The product is then isolated by extraction, washing, and drying, followed by recrystallization or chromatographic purification to yield the sulfonamide with high purity (above 95%) and good yield.

Cyclization and Functionalization of Triazole Precursors

The 1,2,4-triazole ring can be constructed by cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters bearing phenyl substituents. Subsequent functionalization at the 3-position with sulfonamide groups is achieved by reaction with sulfonyl chlorides or sulfonamide intermediates. This method allows for the introduction of various substituents on the triazole ring and the sulfonamide moiety, enabling structural diversity.

Click Chemistry for Triazole Formation (Relevant to 1,2,3-Triazoles)

Although click chemistry is primarily used for 1,2,3-triazoles, similar copper-catalyzed azide-alkyne cycloaddition methods have been adapted for related sulfonamide derivatives. In this method, propargylated sulfonamide precursors react with phenyl azides in the presence of copper sulfate and sodium ascorbate in a mixed solvent system (e.g., tert-butanol/water). The reaction proceeds at room temperature, yielding triazole-linked sulfonamides in moderate to high yields (52–98%) after chromatographic purification. While this method is more common for 1,2,3-triazoles, it provides insight into sulfonamide-triazole conjugation strategies.

Reaction Conditions and Purification

- Solvents: Common solvents include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and ethanol.

- Bases: Triethylamine, potassium carbonate, and sodium bicarbonate are used to neutralize acids formed during sulfonamide bond formation.

- Catalysts: 4-Dimethylaminopyridine (DMAP) is often used to catalyze acylation reactions.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 60 °C) to optimize reaction rates.

- Purification: Products are purified by extraction, washing with brine, drying over anhydrous magnesium sulfate, filtration, concentration, and recrystallization or column chromatography.

Representative Data Table of Preparation Steps

| Step | Reactants & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Amino-triazole + Benzenesulfonyl chloride, DMAP, Et3N | THF or Acetonitrile | Room temp | 1–3 h | 90–99 | 95–99 | Dropwise addition of sulfonyl chloride |

| 2 | Cyclization of hydrazine derivative with phenyl carboxylic acid | Various | Reflux or RT | Several hours | 70–90 | - | Formation of 1,2,4-triazole ring |

| 3 | Click chemistry: Propargyl sulfonamide + phenyl azide, CuSO4, sodium ascorbate | BuOH/H2O (1:1) | RT | Several hours | 52–98 | - | Mainly for 1,2,3-triazoles, but relevant for sulfonamide conjugates |

Detailed Research Findings

- The preparation of sulfonamide derivatives with 1,2,4-triazole rings requires careful control of reaction conditions to achieve high purity and yield. The use of catalytic amounts of DMAP and mild bases like triethylamine facilitates efficient sulfonamide bond formation without side reactions.

- HPLC purity above 95% is routinely achieved, indicating the robustness of the synthetic protocols.

- NMR characterization (1H NMR) confirms the structure of the products, with characteristic aromatic proton signals and sulfonamide NH resonances.

- The choice of solvent and temperature significantly affects the reaction kinetics and product purity. For example, reactions in THF at room temperature with triethylamine and DMAP provide optimal conditions for acylation steps.

- Alternative methods such as click chemistry provide versatile routes for related sulfonamide-triazole compounds, although these are more common for 1,2,3-triazoles.

- The synthetic routes allow for structural modifications, enabling the preparation of analogues with different substituents on the phenyl rings or triazole core, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in boiling ethanol.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide exhibits significant antimicrobial properties. Research indicates that compounds containing the triazole moiety are effective against a range of pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Recent investigations have focused on the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, which could be attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Triazole derivatives can act as potent inhibitors of various enzymes linked to disease processes. For example, they may inhibit carbonic anhydrases or other key enzymes involved in metabolic pathways, thus providing a therapeutic avenue for conditions like glaucoma and hypertension .

Agricultural Applications

Fungicides

The triazole structure is well-known for its fungicidal properties. This compound can be utilized as a fungicide in agriculture to control fungal diseases in crops. Its effectiveness against plant pathogens makes it a valuable addition to agricultural practices aimed at improving crop yield and health.

Plant Growth Regulators

Additionally, research has suggested that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormone levels or by affecting physiological processes such as photosynthesis and respiration. This dual functionality enhances their utility in sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound’s unique chemical structure allows for the development of smart materials with tailored properties for specific applications such as sensors or coatings .

Nanotechnology

The compound may also find applications in nanotechnology, particularly in the synthesis of nanoparticles with specific surface functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions due to their enhanced surface area and reactivity .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Disruption of microbial cellular processes |

| Anticancer agents | Induction of apoptosis in cancer cells | |

| Enzyme inhibitors | Inhibition of key metabolic enzymes | |

| Agricultural | Fungicides | Control of fungal pathogens |

| Plant growth regulators | Modulation of plant physiological processes | |

| Materials Science | Polymer additives | Enhanced thermal stability and mechanical properties |

| Nanoparticle synthesis | Increased surface area and reactivity |

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes, making the compound effective against certain diseases.

Comparison with Similar Compounds

Amino-Substituted Analogs

- N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Structure: Pyridine-3-sulfonamide replaces benzenesulfonamide, with an amino group at the triazole 5-position. Activity: Exhibited potent antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤25 µg/mL, outperforming fluconazole in some cases . SAR Insight: The amino group enhances hydrogen-bonding interactions with fungal enzyme targets (e.g., lanosterol 14α-demethylase), while the pyridine ring improves solubility and bioavailability.

Trifluoromethyl-Substituted Analogs

- N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (): Structure: Trifluoromethyl group at the triazole 5-position.

Mercapto (Thiol)-Substituted Analogs

- N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide ():

- Structure : Mercapto group at the triazole 5-position and a methylated sulfonamide.

- Activity : Thiol groups may confer redox-modulating properties or metal-binding capabilities, relevant to anticancer or antimicrobial applications.

Modifications in the Sulfonamide Moiety

Pyridine-3-Sulfonamide Derivatives

- N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Activity: Demonstrated superior antifungal efficacy compared to benzenesulfonamide analogs, attributed to pyridine’s nitrogen heteroatom enhancing target binding .

Benzene Ring Substitutions

Structure-Activity Relationship (SAR) Insights

Amino groups enhance hydrogen bonding, critical for antifungal activity . Mercapto groups introduce redox activity or metal chelation, expanding therapeutic mechanisms .

Sulfonamide Modifications :

- Pyridine-3-sulfonamides improve antifungal potency due to enhanced target binding .

- Benzene ring substitutions (e.g., benzylthio) correlate with anticancer activity, likely through kinase inhibition or apoptosis induction .

Hybrid Structures :

- Complex derivatives like CPS2 (), which integrate the triazole-benzenesulfonamide core into proteolysis-targeting chimeras (PROTACs), demonstrate the versatility of this scaffold in targeting CDK2 for degradation .

Biological Activity

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with benzenesulfonyl chloride. The reaction conditions often include the use of bases like triethylamine or pyridine to facilitate the formation of the sulfonamide bond. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of triazole can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The selectivity index for COX-1 and COX-2 inhibition has been evaluated for various triazole derivatives:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 21.53 | 3.33 | 6.45 |

| Meloxicam | 83.7 | 0.84 | 99.88 |

The above table illustrates that while specific data for this compound remains to be determined (TBD), other compounds show promising selectivity towards COX enzymes .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. In one study, various triazole compounds were tested against a range of bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(5-methyl -1H-pyrazol-4-yl)-triazole derivative | E. coli | 32 µg/mL |

| Another triazole derivative | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound may also possess antimicrobial properties worthy of further investigation .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

A recent study evaluated the in vivo anti-inflammatory effects of a similar triazole compound in a carrageenan-induced rat paw edema model. The compound demonstrated significant reduction in edema compared to control groups and was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of various triazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives had MIC values lower than conventional antibiotics, suggesting a potential therapeutic application for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.